tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate
CAS No.:
Cat. No.: VC17437355
Molecular Formula: C13H20IN3O2
Molecular Weight: 377.22 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl 3-iodo-7,7-dimethyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate -](/images/structure/VC17437355.png)
Specification
Molecular Formula | C13H20IN3O2 |
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Molecular Weight | 377.22 g/mol |
IUPAC Name | tert-butyl 3-iodo-7,7-dimethyl-4,6-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C13H20IN3O2/c1-12(2,3)19-11(18)17-6-8-9(13(4,5)7-17)15-16-10(8)14/h6-7H2,1-5H3,(H,15,16) |
Standard InChI Key | OFNQEAKRTWLPJQ-UHFFFAOYSA-N |
Canonical SMILES | CC1(CN(CC2=C1NN=C2I)C(=O)OC(C)(C)C)C |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name systematically describes its fused bicyclic system:
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Pyrazolo[4,3-c]pyridine core: A pyrazole ring (positions 1–3) fused to a pyridine ring (positions 4–7), with the pyrazole nitrogen atoms at positions 1 and 2.
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Substituents:
Molecular Geometry:
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X-ray crystallography of related pyrazolopyridines reveals a nearly planar fused-ring system, with slight puckering due to substituents.
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The iodine atom’s van der Waals radius (1.98 Å) introduces steric bulk, influencing reactivity and intermolecular interactions.
Synthetic Methodologies
Core Ring Construction
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclization reactions. A modified Japp–Klingemann reaction using 2-chloro-3-nitropyridine derivatives and hydrazines enables efficient annulation of the pyrazole ring . For example:
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SNAr (Nucleophilic Aromatic Substitution): Reaction of 2-chloro-3-nitropyridine with hydrazine hydrate at 80°C yields 3-amino-2-hydrazinopyridine.
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Azo-Coupling: Treatment with arenediazonium tosylates forms azo intermediates.
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Cyclization: Acidic or basic conditions promote intramolecular cyclization to form the pyrazolo[4,3-c]pyridine core .
Step | Reagents/Conditions | Yield (%) |
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Core Formation | Hydrazine hydrate, DMF, 80°C, 12 h | 65–75 |
Iodination | I₂, NaHCO₃, EtOH, 60°C, 6 h | 80–85 |
Methylation | MeI, LDA, THF, -78°C → RT, 24 h | 70–75 |
Boc Protection | Boc₂O, DMAP, CH₂Cl₂, RT, 12 h | 90–95 |
Physicochemical Properties
Applications in Pharmaceutical Research
Kinase Inhibition
Pyrazolo[4,3-c]pyridines are explored as ATP-competitive kinase inhibitors due to their ability to mimic purine motifs. The iodine atom enhances binding affinity via halogen bonding with kinase hinge regions.
Carbonic Anhydrase Inhibition
Derivatives with sulfonamide groups exhibit nanomolar inhibition of CA-IX/XII isoforms, making them candidates for anticancer therapies.
Radiolabeling Precursor
The iodine-127/131 isotope enables use in radiopharmaceuticals for imaging and targeted radiotherapy.
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